Cas no 17285-14-2 (1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione)
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Pyridazinedione,1,2-dihydro-1-(2-hydroxyethyl)-
- 6-hydroxy-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one
- 2-(2-hydroxyethyl)-1H-pyridazine-3,6-dione
- 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
- DTXSID70281364
- Oprea1_637923
- HMS1531F02
- NSC21413
- CS-0242516
- CCG-50448
- NSC-21413
- SR-01000639824-1
- EN300-250704
- Maybridge4_003632
- 1-(2-Hydroxyethyl)-1,2-dihydropyridazine-3,6-dione
- 17285-14-2
- SCHEMBL11590582
-
- MDL: MFCD12186800
- Inchi: 1S/C6H8N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2,(H,7,10)
- InChI Key: LQGNTFKZYOFBHK-UHFFFAOYSA-N
- SMILES: OCCN1C(C=CC(N1)=O)=O
Computed Properties
- Exact Mass: 156.05354
- Monoisotopic Mass: 156.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.358
- Boiling Point: 364.7°Cat760mmHg
- Flash Point: 174.4°C
- Refractive Index: 1.54
- PSA: 69.64
- LogP: -1.47110
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413223-250mg |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95%+ | 250mg |
$205 | 2023-03-07 | |
| Enamine | EN300-250704-0.05g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-250704-0.1g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 0.1g |
$113.0 | 2024-06-19 | |
| Enamine | EN300-250704-0.25g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-250704-0.5g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 0.5g |
$310.0 | 2024-06-19 | |
| Enamine | EN300-250704-1.0g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-250704-2.5g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-250704-5.0g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
| Enamine | EN300-250704-10.0g |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23127-1G |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione |
17285-14-2 | 95% | 1g |
¥ 2,547.00 | 2023-04-14 |
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione Suppliers
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Comprehensive Guide to 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione (CAS No. 17285-14-2): Properties, Applications, and Market Insights
1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione (CAS No. 17285-14-2) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and chemical research. This heterocyclic compound, featuring a tetrahydropyridazine core and a hydroxyethyl side chain, exhibits versatile reactivity and potential applications in drug development and material science. Researchers and industry professionals frequently search for information on its synthesis, stability, and biological activity, making it a trending topic in modern chemistry discussions.
The molecular formula of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is C6H10N2O3, with a molecular weight of 158.16 g/mol. Its structure combines both hydrophilic (hydroxyethyl) and hydrophobic (tetrahydropyridazine) components, which contributes to its amphiphilic character. This property is particularly valuable in formulation chemistry, where solubility modulation is crucial. Recent studies have explored its potential as a building block for biodegradable polymers and drug delivery systems, addressing current market demands for sustainable materials and targeted therapies.
In pharmaceutical applications, the 1,2,3,6-tetrahydropyridazine-3,6-dione moiety serves as an important pharmacophore, with researchers investigating its role in developing novel enzyme inhibitors. The compound's ability to form hydrogen bonds through its hydroxyethyl group and carbonyl functionalities makes it particularly interesting for molecular recognition processes. Current research trends focus on its potential in designing anti-inflammatory agents and neuroprotective compounds, responding to growing healthcare needs in aging populations.
The synthesis of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves multi-step organic reactions, with careful control of reaction conditions to maintain the integrity of its sensitive functional groups. Process optimization for this compound has become a hot topic in green chemistry forums, as manufacturers seek more sustainable production methods with higher atom economy. Recent advancements in continuous flow chemistry have shown promise for scaling up production while minimizing environmental impact.
Analytical characterization of CAS 17285-14-2 presents unique challenges due to its polar nature and potential for tautomerism. Modern analytical techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy are essential for quality control. The compound's stability under various pH conditions and temperature ranges is another area of active investigation, particularly for formulators developing extended-release pharmaceutical formulations.
Market analysis indicates growing demand for 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione in the fine chemicals sector, with compound annual growth rates (CAGR) projected at 5-7% over the next five years. This growth is driven by increasing R&D investments in specialty chemicals and the expansion of contract research organizations (CROs) serving the pharmaceutical industry. Suppliers are responding by improving purity standards and developing customized derivatives to meet specific research needs.
From a regulatory perspective, 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, researchers should consult the latest Safety Data Sheets (SDS) for specific handling instructions. The compound's environmental fate and biodegradation pathways are currently being studied as part of broader efforts to assess the ecological impact of specialty chemicals.
Future research directions for CAS 17285-14-2 include exploring its potential in metal-organic frameworks (MOFs) for catalytic applications and investigating its photophysical properties for optoelectronic materials. The compound's versatility continues to attract attention from both academic and industrial researchers, positioning it as an important subject in contemporary chemical innovation. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this intriguing molecule will undoubtedly expand, opening new possibilities for its application across multiple scientific disciplines.
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